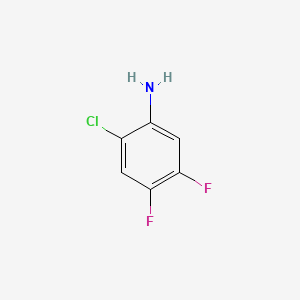

2-Chloro-4,5-difluoroaniline

Description

Significance of Halogenated Anilines in Chemical Science

Halogenated anilines are a class of organic compounds that have garnered significant attention in the field of chemical science. Their structures, featuring an aniline (B41778) core substituted with one or more halogen atoms, render them crucial building blocks in organic synthesis. nih.gov The presence of halogens can influence the reactivity and electronic properties of the aniline ring, making them versatile precursors for a wide array of more complex molecules. nih.govrsc.org These compounds are fundamental to the construction of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net The unique characteristics of halogenated anilines also make them subjects of interest in studies of chemical bonding and reactivity. nih.gov

Historical Context of 2-Chloro-4,5-difluoroaniline Research and Development

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, common synthesis routes, and its applications in academic and industrial research. The objective is to present a clear and concise summary of the existing knowledge surrounding this compound, supported by factual data and references to relevant scientific literature.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 55 to 58 °C. chemsrc.comsynquestlabs.com Its chemical formula is C6H4ClF2N, and it has a molecular weight of approximately 163.55 g/mol . chemsrc.comnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4ClF2N | chemsrc.comnih.gov |

| Molecular Weight | 163.553 g/mol | chemsrc.com |

| Melting Point | 55-58 °C | chemsrc.comsynquestlabs.com |

| Boiling Point | 211.3±35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5±0.1 g/cm3 | chemsrc.com |

| Flash Point | 81.6±25.9 °C | chemsrc.com |

| CAS Number | 2613-32-3 | chemsrc.comsynquestlabs.com |

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical processes. One common strategy involves the nitration of a difluorobenzene derivative, followed by chlorination and subsequent reduction of the nitro group to an amine. For instance, 2,4-difluoronitrobenzene (B147775) can be synthesized by the nitration of 2,4-difluorobenzene. This intermediate can then undergo chlorination and reduction to yield the final product.

Another patented method describes the preparation of 2,4-difluoroaniline (B146603) from 2,4,5-trichloronitrobenzene (B44141). google.com This process involves a fluorination step to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline. google.com While this synthesis does not directly yield this compound, it highlights the types of reactions and starting materials that are common in the synthesis of halogenated anilines.

Applications in Academic Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role as a Building Block in Synthesis

The reactivity of the amine group and the influence of the halogen substituents make this compound a versatile intermediate. It can participate in various chemical reactions to create more elaborate molecular architectures. For example, it can be used in the synthesis of substituted benzamides and other heterocyclic compounds.

Applications in Medicinal Chemistry

Halogenated anilines are important pharmacophores in drug discovery. The specific compound this compound and its derivatives are investigated for their potential biological activities. For instance, derivatives of halogenated anilines have been explored in the development of novel therapeutic agents. The substitution pattern of the halogens can significantly impact the binding affinity of a molecule to its biological target.

Use as a Reagent or Intermediate

Beyond being a primary building block, this compound can also function as a reagent or an intermediate in various chemical transformations. Its unique electronic and steric properties can be leveraged to direct the outcome of a reaction or to introduce specific functionalities into a target molecule.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDPHOPPLHZBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602583 | |

| Record name | 2-Chloro-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-32-3 | |

| Record name | 2-Chloro-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4,5 Difluoroaniline

Established Synthetic Routes for 2-Chloro-4,5-difluoroaniline

The established synthetic pathways to this compound are diverse, allowing for flexibility based on the availability and cost of starting materials. These routes include the functionalization of pre-existing aniline (B41778) structures, the reduction of nitro-aromatic compounds, and amination of halogenated benzenes.

Multi-step synthesis provides a robust framework for constructing the this compound molecule with precision. By building upon simpler, commercially available precursors, chemists can systematically introduce the required functional groups.

One potential pathway to this compound is through the nucleophilic aromatic substitution (SNAr) of a polyhalogenated benzene (B151609) derivative with an amino group source, such as ammonia (B1221849). researchgate.netbyjus.comwikipedia.org This approach relies on the activation of the aromatic ring by electron-withdrawing halogen substituents, which facilitates the displacement of a leaving group by the nucleophile.

A plausible precursor for this reaction is 1,2-dichloro-4,5-difluorobenzene (B3009739). In this molecule, the chlorine atoms are activated by the adjacent fluorine atoms. The reaction with ammonia would need to be regioselective, favoring the substitution of the chlorine atom at the C-1 position to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of a catalyst (often copper-based), are critical for achieving the desired substitution pattern and minimizing the formation of byproducts. google.com A patent describing the synthesis of 1,2-dichloro-4,5-difluorobenzene starts from 1,2-difluorobenzene (B135520) and uses anhydrous ferric chloride as a catalyst for chlorination. google.com

| Precursor | Reagent | Product | Key Conditions |

| 1,2-Dichloro-4,5-difluorobenzene | Ammonia (NH₃) | This compound | High temperature, high pressure, copper catalyst |

Direct halogenation of a substituted aniline offers a more direct route to this compound. This method typically starts with 3,4-difluoroaniline (B56902) and introduces a chlorine atom at the C-2 position through an electrophilic aromatic substitution reaction. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. In 3,4-difluoroaniline, the position ortho to the amino group (C-2) is activated, making it a primary site for electrophilic attack.

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS). tandfonline.comtandfonline.com The reaction is often carried out in a suitable solvent like acetonitrile. The regioselectivity of the chlorination is a key challenge, and reaction conditions must be optimized to favor the formation of the 2-chloro isomer over other potential products. Studies on similar anilines have shown that using copper halides in ionic liquids can achieve high regioselectivity for para-chlorination under mild conditions, though ortho-chlorination remains a possibility depending on the substrate. beilstein-journals.org

| Starting Material | Reagent | Product | Typical Solvent |

| 3,4-Difluoroaniline | N-Chlorosuccinimide (NCS) | This compound | Acetonitrile |

The reduction of a corresponding nitrobenzene (B124822) precursor is one of the most common and efficient methods for synthesizing aromatic amines. For this compound, the key intermediate is 1-chloro-4,5-difluoro-2-nitrobenzene . The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using various reducing agents and catalytic systems.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. google.comgoogleapis.com The reaction is typically performed in a solvent like ethanol (B145695) or methanol. google.com Another common method involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid. These reduction reactions are generally high-yielding and produce a clean product. Recent research has also explored metal-free catalysts, such as nitrogen-doped carbons, for the selective hydrogenation of chloronitrobenzenes, which can offer environmental benefits. mdpi.com

| Starting Material | Reagents/Catalyst | Product | Key Conditions |

| 1-Chloro-4,5-difluoro-2-nitrobenzene | H₂ / Palladium on Carbon (Pd/C) | This compound | Ethanol/Methanol solvent |

| 1-Chloro-4,5-difluoro-2-nitrobenzene | Iron (Fe) / Hydrochloric Acid (HCl) | This compound | Reflux |

Diazotization followed by a Sandmeyer-type reaction provides a versatile method for introducing a halogen atom onto an aromatic ring. This pathway can be strategically employed in the synthesis of this compound. A feasible route starts with 4,5-difluoro-2-nitroaniline (B1295537).

In this sequence, the amino group of 4,5-difluoro-2-nitroaniline is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid such as hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, yielding 1-chloro-4,5-difluoro-2-nitrobenzene. This intermediate is subsequently reduced to the final product, this compound, as described in the previous section. This multi-step process allows for the precise installation of the chloro substituent.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 (Diazotization) | 4,5-Difluoro-2-nitroaniline | NaNO₂, HCl | 4,5-Difluoro-2-nitrobenzenediazonium chloride |

| 2 (Sandmeyer) | 4,5-Difluoro-2-nitrobenzenediazonium chloride | CuCl | 1-Chloro-4,5-difluoro-2-nitrobenzene |

| 3 (Reduction) | 1-Chloro-4,5-difluoro-2-nitrobenzene | H₂ / Pd/C | This compound |

The most direct and widely utilized pathway to this compound proceeds through the synthesis and subsequent reduction of the intermediate 1-chloro-4,5-difluoro-2-nitrobenzene . It is important to note that the isomeric intermediate, 2,4-difluoro-5-chloronitrobenzene, leads to the formation of 5-chloro-2,4-difluoroaniline (B1360899) upon reduction, not the target compound. google.comgoogleapis.comgoogle.com

The synthesis of the correct intermediate, 1-chloro-4,5-difluoro-2-nitrobenzene, is typically achieved by the nitration of 1-chloro-3,4-difluorobenzene. This electrophilic aromatic substitution is carried out using a nitrating mixture, commonly a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents guide the incoming nitro group. In 1-chloro-3,4-difluorobenzene, the position ortho to the chlorine and meta to the two fluorine atoms (C-2) is the most activated site for nitration.

A patent describes the nitration of the similar 1,2-dichloro-4,5-difluorobenzene using fuming nitric acid and fuming sulfuric acid to produce 1,2-dichloro-4,5-difluoro-3-nitrobenzene, demonstrating the feasibility of nitrating such polysubstituted benzenes. google.com Once 1-chloro-4,5-difluoro-2-nitrobenzene is synthesized, it is reduced to this compound using the methods detailed in section 2.1.1.3.

| Step | Starting Material | Reagents | Product | Yield |

| 1 (Nitration) | 1-Chloro-3,4-difluorobenzene | HNO₃ / H₂SO₄ | 1-Chloro-4,5-difluoro-2-nitrobenzene | High |

| 2 (Reduction) | 1-Chloro-4,5-difluoro-2-nitrobenzene | H₂ / Pd/C or Fe/HCl | This compound | High |

Reduction of Nitrobenzene Precursors

Routes Involving 2,5-Difluoroaniline (B146615) as a Starting Material

A direct approach to synthesizing this compound is through the selective chlorination of 2,5-difluoroaniline. Recent advancements have demonstrated a C-H chlorination method that utilizes a combination of photo-redox and organo co-catalysis. rsc.org In this process, 2,5-difluoroaniline is treated with N-Chlorosuccinimide (NCS) as the chlorine source. The reaction is facilitated by a photocatalyst, such as 4CzIPN, and an organocatalyst like 2-bromo-2,2-difluoroacetic acid, under blue light irradiation in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This method achieved a high yield of 81% for the desired 4-chloro-2,5-difluoroaniline (B1591006) product. rsc.org

| Starting Material | Reagents | Catalyst System | Solvent | Yield |

| 2,5-Difluoroaniline | N-Chlorosuccinimide (NCS) | 4CzIPN (photocatalyst), 2-bromo-2,2-difluoroacetic acid (organocatalyst) | THF | 81% |

| Table 1: Synthesis of 4-chloro-2,5-difluoroaniline via photo-redox/organo co-catalysis. rsc.org |

Novel and Emerging Synthetic Approaches

Catalytic Methods in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of chemical transformations, including the synthesis of halogenated anilines.

Palladium catalysts are instrumental in the synthesis of fluoroanilines, particularly in hydrogenation reactions where nitro groups are reduced and chlorine atoms are simultaneously removed (hydrodechlorination). googleapis.com A common precursor route involves the creation of a chlorinated and fluorinated nitrobenzene, which is then reduced. googleapis.com For instance, in a related synthesis, 2,4-difluoro-5-chloronitrobenzene is hydrogenated over a palladium-on-carbon (Pd/C) catalyst to produce 2,4-difluoroaniline (B146603). tandfonline.comgoogle.com The reaction is typically carried out in a solvent like methanol, with hydrogen gas, and may include a base such as sodium acetate (B1210297). google.com This catalytic reduction selectively transforms the nitro group into an amine. googleapis.comgoogle.com While this specific example leads to an isomer, the principle of palladium-catalyzed reduction of a chlorodifluoronitrobenzene intermediate is a key strategy in this area.

| Starting Material | Catalyst | Reagents | Solvent | Yield |

| 2,4-Difluoro-5-chloronitrobenzene | 5% Palladium-on-carbon | Hydrogen, Sodium acetate | Methanol | ~70% |

| Table 2: Palladium-catalyzed hydrogenation to form a difluoroaniline. google.com |

Halogen exchange (Halex) reactions are a cornerstone for introducing fluorine into aromatic rings, and their efficiency is significantly enhanced by phase transfer catalysts (PTCs). researchgate.neta-star.edu.sg This is particularly relevant in the synthesis of precursors to compounds like this compound. A prominent example is the conversion of 2,4,5-trichloronitrobenzene (B44141) to 2,4-difluoro-5-chloronitrobenzene. tandfonline.comgoogle.com

In this solid-liquid phase reaction, solid potassium fluoride (B91410) (KF) acts as the fluorine source, while the chlorinated nitrobenzene is dissolved in an organic solvent like toluene. google.com The PTC, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride, facilitates the transfer of the fluoride ion from the solid phase to the liquid organic phase, where it can react with the aromatic substrate via nucleophilic aromatic substitution. google.com This catalytic process allows for the specific replacement of two chlorine atoms with fluorine, achieving high yields of the desired 2,4-difluoro-5-chloronitrobenzene, which can then be reduced to the corresponding aniline. google.com Other effective PTCs for Halex reactions include quaternary phosphonium (B103445) salts. a-star.edu.sgresearchgate.net

Palladium-Catalyzed Reactions

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for specialty chemicals. The Halex reaction, which uses metal fluoride salts like KF as the fluorine source, is considered a greener alternative to the traditional Schiemann reaction. a-star.edu.sgresearchgate.net The Schiemann reaction involves diazotization of anilines and the thermal decomposition of arenediazonium fluoroborates, a process that often requires strong acids at low temperatures and generates significant harmful waste. a-star.edu.sgresearchgate.net

In contrast, catalytic Halex fluorination is cleaner and more atom-economical. a-star.edu.sg Further aligning with green principles, some Halex reactions can be performed under solvent-free conditions, using a phase transfer catalyst to facilitate the reaction, which minimizes solvent waste. a-star.edu.sgresearchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, utilizing continuous-flow reactors, is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including intermediates for pharmaceuticals. dntb.gov.uabohrium.com This technology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates by keeping their instantaneous volume low. acs.org

For instance, a continuous-flow process was developed for the synthesis of 1,3-difluorobenzene (B1663923) from 2,4-difluoroaniline. bohrium.com The process involved the diazotization of the aniline followed by a hydro-de-diazotization, with residence times of just 10 seconds for the first step and 40 minutes for the second. bohrium.com This resulted in a high yield (90%) and a significant throughput of 245 g/h. bohrium.com The successful application of flow technology to related fluoroanilines demonstrates its potential for developing safer and more efficient manufacturing processes for this compound, particularly for reactions involving unstable intermediates like diazonium salts. bohrium.comacs.org

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of this compound from common starting materials relies on a series of well-established but mechanistically distinct reactions. The precise sequence can vary, but the core transformations involve introducing the chloro, fluoro, and amino substituents onto the aromatic ring. This section delves into the mechanistic details of these critical steps.

Mechanistic Studies of Halogenation Reactions

The introduction of a chlorine atom onto the aromatic ring, often a difluoro-nitrobenzene precursor, proceeds via an electrophilic aromatic substitution (EAS) mechanism. This process involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.commsu.edu

The reaction is initiated by the generation of a potent electrophile, typically the chloronium ion (Cl⁺) or a polarized chlorine-catalyst complex. This is achieved by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, creating a strong electrophilic center that is susceptible to attack by the aromatic ring.

The mechanism unfolds in two primary steps:

Attack of the Aromatic Ring: The π-electron system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic chlorine species. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.commsu.edu

Deprotonation: A weak base, such as the FeCl₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the new chlorine substituent. This action restores the aromaticity of the ring, yielding the chlorinated product. masterorganicchemistry.com

The regioselectivity of the chlorination is dictated by the existing substituents on the ring. Electron-withdrawing groups, such as the nitro group (-NO₂), are deactivating and direct incoming electrophiles to the meta position. chemguide.co.ukyoutube.com Conversely, halogens like fluorine are also deactivating due to their inductive effect but are ortho, para-directing because of resonance effects. The final position of chlorination depends on the combined directing effects of the substituents present on the starting material. For instance, the chlorination of 2,4-difluoronitrobenzene (B147775) can be directed to the 5-position, yielding 5-chloro-2,4-difluoronitrobenzene, a direct precursor that can then be reduced. google.com

Table 1: Key Factors in Electrophilic Aromatic Chlorination

| Factor | Role in Mechanism | Examples | Research Findings |

|---|---|---|---|

| Electrophile Source | Provides the electrophilic chlorine species. | Cl₂ | Molecular chlorine requires activation by a Lewis acid catalyst. masterorganicchemistry.com |

| Catalyst | Activates the electrophile source to generate a stronger electrophile. | FeCl₃, AlCl₃ | Lewis acids complex with Cl₂ to form a highly polarized species or a chloronium ion, facilitating the attack by the aromatic ring. masterorganicchemistry.commsu.edu |

| Substituent Effects | Directs the position of the incoming electrophile on the aromatic ring. | -NO₂ (meta-directing), -F (ortho, para-directing) | In highly deactivated systems like dinitrobenzene, chlorination is less selective than nitration. The presence of a nitro group makes the ring electron-poor, requiring harsh conditions. chemguide.co.ukrsc.org |

| Intermediate | Resonance-stabilized carbocation formed during the reaction. | Arenium Ion (Sigma Complex) | The stability of this intermediate influences the reaction rate. The positive charge is delocalized across the ring system. msu.edu |

Investigation of Reduction Mechanisms

The final step in many synthetic routes to this compound is the reduction of the nitro group of a precursor like 2-chloro-4,5-difluoronitrobenzene. This transformation is most commonly achieved through catalytic hydrogenation. google.comgoogle.com

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst. The most frequently used catalysts are platinum (Pt), palladium (Pd), and Raney nickel. chemistrytalk.orglibretexts.orglibretexts.org The reaction occurs on the surface of the metal catalyst.

The generally accepted mechanism for the catalytic hydrogenation of a nitro group is as follows:

Adsorption: Both the nitro-substituted aromatic compound and hydrogen gas are adsorbed onto the surface of the metal catalyst. chemistrytalk.orglibretexts.org

Hydrogen Activation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on its surface. chemistrytalk.org

Stepwise Reduction: The adsorbed nitro group undergoes a stepwise transfer of hydrogen atoms from the catalyst surface. The reduction is believed to proceed through several intermediates, such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species, before the final amine (-NH₂) is formed. nih.gov

Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle. chemistrytalk.org

This method is highly efficient, but the catalyst's activity can sometimes lead to unwanted side reactions, such as dehalogenation (the removal of chlorine or fluorine). google.comgoogle.com The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield of the desired amine while minimizing dehalogenation. For example, some patented processes describe a two-stage hydrogenation where the nitro group is first reduced at a lower temperature, followed by chlorine removal at a higher temperature if desired. google.com

Table 2: Comparison of Reduction Systems for Aromatic Nitro Compounds

| Reduction System | Catalyst/Reagent | Mechanism Type | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Heterogeneous Catalysis | Reaction occurs on the catalyst surface via adsorption of reactants and stepwise hydrogen transfer. chemistrytalk.orglibretexts.org Highly efficient but can cause dehalogenation. google.com |

| Transfer Hydrogenation | Isopropanol, Formic Acid | Homogeneous/Heterogeneous Catalysis | A hydrogen donor transfers hydrogen to the substrate via a metal complex (e.g., Ruthenium, Rhodium). Avoids the need for high-pressure H₂ gas. wikipedia.org |

| Metal-Acid Reduction | Fe, Sn, or Zn in HCl or Acetic Acid | Electron Transfer | Involves the transfer of electrons from the metal to the nitro group, followed by protonation from the acid. A classic and robust method. google.com |

Understanding Nucleophilic Aromatic Substitution in Fluorination

The introduction of fluorine atoms onto the aromatic ring is often accomplished via nucleophilic aromatic substitution (SₙAr). This mechanism is fundamental to synthesizing difluorinated precursors from polychlorinated aromatic compounds, such as the conversion of 2,4,5-trichloronitrobenzene to 5-chloro-2,4-difluoronitrobenzene using potassium fluoride (KF). google.comgoogle.com

The SₙAr mechanism is distinct from electrophilic substitution and requires specific conditions:

An electron-deficient aromatic ring, typically activated by one or more strong electron-withdrawing groups (e.g., -NO₂). masterorganicchemistry.com

A good leaving group, usually a halide (e.g., -Cl). quizlet.com

The leaving group must be positioned ortho or para to the activating group. quizlet.com

The reaction proceeds through a two-step addition-elimination pathway:

Nucleophilic Attack and Meisenheimer Complex Formation: The nucleophile, in this case, a fluoride ion (F⁻), attacks the electron-deficient carbon atom that bears the leaving group. This step is typically rate-determining and breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this intermediate is delocalized across the π-system and is particularly stabilized when it can be shared by an ortho or para electron-withdrawing group. quizlet.com

Leaving Group Elimination: The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored. This second step is generally fast. masterorganicchemistry.com

The efficiency of SₙAr fluorination is highly dependent on reaction conditions. The low solubility and nucleophilicity of simple alkali fluorides like KF can be a challenge. To overcome this, reactions are often run at high temperatures in polar aprotic solvents (e.g., DMSO, sulfolane) which help solvate the cation and enhance the "naked" fluoride anion's nucleophilicity. google.com The use of phase-transfer catalysts (e.g., quaternary ammonium salts) can also significantly improve reaction rates and yields by transporting the fluoride ion from the solid phase to the organic liquid phase. google.comresearchgate.net Recent computational and kinetic studies have also provided evidence that some SₙAr reactions may proceed through a concerted mechanism, bypassing the discrete Meisenheimer intermediate, although the two-step pathway remains the widely accepted model for most cases. nih.gov

Table 3: Mechanistic Factors Influencing SₙAr Fluorination | Factor | Influence on Mechanism | Examples & Findings | | :--- | :--- | :--- | | Activating Group | Stabilizes the negative charge of the Meisenheimer intermediate via resonance. | -NO₂ | The presence of a nitro group ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack. masterorganicchemistry.comquizlet.com | | Fluoride Source | Provides the fluoride nucleophile. | KF, CsF | The activity of KF can be greatly enhanced by spray-drying or recrystallization to increase its surface area. researchgate.net Phase-transfer catalysts are used to improve solubility and reactivity. google.com | | Solvent | Solvates the cation of the fluoride salt, increasing the nucleophilicity of the "naked" fluoride anion. | DMSO, DMF, Sulfolane | Polar aprotic solvents are essential for effective SₙAr reactions with fluoride salts. | | Leaving Group | Must be able to depart to restore aromaticity. | Cl, Br | Chlorine is a common leaving group in the synthesis of fluorinated aromatics. Fluorine itself can act as a leaving group, but its high electronegativity also strongly activates the ring, making the initial attack the rate-determining step. masterorganicchemistry.com | | Intermediate | The key addition product whose stability determines the reaction rate. | Meisenheimer Complex | This non-aromatic, anionic intermediate is the hallmark of the stepwise SₙAr mechanism. masterorganicchemistry.comnih.gov |

Chemical Reactivity and Derivatization of 2 Chloro 4,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are dictated by the electronic properties of the substituents already present on the ring. wikipedia.org

The regioselectivity of electrophilic substitution on the 2-Chloro-4,5-difluoroaniline ring is a result of the combined directing effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups.

Amino Group (-NH₂): The amino group at the C1 position is a powerful activating group. uobabylon.edu.iq Through its ability to donate a lone pair of electrons into the aromatic π system (a +M or resonance effect), it significantly increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. uobabylon.edu.iquomustansiriyah.edu.iq

Halogen Groups (-Cl, -F): The chlorine atom at C2 and the fluorine atoms at C4 and C5 are deactivating groups due to their strong electron-withdrawing inductive effect (-I). uobabylon.edu.iq However, they also possess a resonance-donating effect (+M) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions. uobabylon.edu.iquomustansiriyah.edu.iq Halogens are therefore considered deactivating, ortho-para directors. uobabylon.edu.iquomustansiriyah.edu.iq

In this compound, the positions available for substitution are C3 and C6. The directing effects of the substituents are as follows:

The C1-amino group strongly directs to its ortho positions (C2 and C6) and its para position (C4).

The C2-chloro group directs to its ortho position (C6, as C3 is less favored) and its para position (C5).

The C4-fluoro group directs to its ortho positions (C3 and C5).

The C5-fluoro group directs to its ortho positions (C4 and C6).

The activating, ortho-directing effect of the amino group is the most powerful influence, making the C6 position the most electronically enriched and sterically accessible site for electrophilic attack. The positions at C2, C4, and C5 are already substituted. Therefore, electrophilic substitution reactions on this compound are expected to occur with high regioselectivity at the C6 position.

The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic substitution reaction. This compound is known to undergo nitration. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Consistent with the directing effects discussed previously, the nitration of this compound yields a single primary product where the nitro group is introduced at the C6 position.

| Reactant | Reagents/Conditions | Product |

| This compound | HNO₃, H₂SO₄ | 2-Chloro-4,5-difluoro-6-nitroaniline |

Table 1: Nitration of this compound.

While specific documented examples for the sulfonation and halogenation of this compound are not prevalent, the expected reactivity can be inferred from the behavior of similar anilines. ambeed.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) and is typically performed with fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org Given the regioselectivity of the ring, the reaction would be expected to yield 3-Amino-4-chloro-5,6-difluorobenzenesulfonic acid.

Halogenation: Direct halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) is also an electrophilic substitution. However, the strong activating nature of the amino group can make the reaction difficult to control, often leading to polysubstitution. chemicalbook.com A common strategy to moderate the reaction and ensure monosubstitution is to first protect the amino group by converting it into an amide (e.g., an acetanilide) via acylation. googleapis.com After the halogenation step, the protecting group can be removed by hydrolysis to regenerate the aniline (B41778). The halogen would be directed to the C6 position.

Nitration Studies and Formation of Nitro-Derivatives

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form the corresponding N-aryl amides. google.com This reaction is fundamental for creating amide derivatives and for protecting the amino group during other synthetic transformations. googleapis.com For instance, reaction with acetic anhydride (B1165640) yields N-(2-Chloro-4,5-difluorophenyl)acetamide.

| Reactant | Reagents/Conditions | Product |

| This compound | Acetic anhydride or Acetyl chloride | N-(2-Chloro-4,5-difluorophenyl)acetamide |

Table 2: Acylation of this compound.

One of the most significant transformations of primary arylamines is their conversion into diazonium salts, which are highly versatile synthetic intermediates. byjus.commasterorganicchemistry.com The process begins with diazotization, where this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), to produce the 2-Chloro-4,5-difluorobenzenediazonium salt. byjus.commasterorganicchemistry.com

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com The copper(I)-catalyzed replacement of the diazonium group is known as the Sandmeyer reaction. byjus.comwikipedia.org This provides a powerful method for introducing substituents onto the aromatic ring that are often difficult to install by direct substitution. byjus.comorganic-chemistry.org

Key transformations of the 2-Chloro-4,5-difluorobenzenediazonium salt include:

Halogenation: Reaction with CuCl or CuBr yields 1,2-dichloro-4,5-difluorobenzene (B3009739) or 1-bromo-2-chloro-4,5-difluorobenzene, respectively. Direct reaction with potassium iodide (KI) yields 1-chloro-4,5-difluoro-2-iodobenzene. wikipedia.org

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt (formed by adding HBF₄), is used to introduce a fluorine atom, yielding 1-chloro-2,4,5-trifluorobenzene. masterorganicchemistry.com

Cyanation: Treatment with CuCN introduces a nitrile group, forming 2-Chloro-4,5-difluorobenzonitrile. wikipedia.org

Hydroxylation: Heating the diazonium salt in water (Verkochung) or using copper(I) oxide (Cu₂O) with an excess of copper(II) nitrate (B79036) yields 2-Chloro-4,5-difluorophenol. wikipedia.org

Hydrodeamination: The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), producing 1-Chloro-3,4-difluorobenzene. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Reaction Name |

| 2-Chloro-4,5-difluorobenzenediazonium salt | Copper(I) chloride (CuCl) | 1,2-Dichloro-4,5-difluorobenzene | Sandmeyer |

| 2-Chloro-4,5-difluorobenzenediazonium salt | Copper(I) bromide (CuBr) | 1-Bromo-2-chloro-4,5-difluorobenzene | Sandmeyer |

| 2-Chloro-4,5-difluorobenzenediazonium salt | Potassium iodide (KI) | 1-Chloro-4,5-difluoro-2-iodobenzene | (related) |

| 2-Chloro-4,5-difluorobenzenediazonium salt | Copper(I) cyanide (CuCN) | 2-Chloro-4,5-difluorobenzonitrile | Sandmeyer |

| 2-Chloro-4,5-difluorobenzenediazonium salt | 1. HBF₄ 2. Heat | 1-Chloro-2,4,5-trifluorobenzene | Balz-Schiemann |

| 2-Chloro-4,5-difluorobenzenediazonium salt | H₂O, Heat or Cu₂O | 2-Chloro-4,5-difluorophenol | Hydroxylation |

| 2-Chloro-4,5-difluorobenzenediazonium salt | Hypophosphorous acid (H₃PO₂) | 1-Chloro-3,4-difluorobenzene | Hydrodeamination |

Table 3: Derivatization of this compound via Diazotization and Subsequent Reactions.

Formation of Schiff Bases and Imines

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines (compounds containing a C=N double bond). This reaction is a fundamental transformation in organic synthesis. masterorganicchemistry.com The general process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule, often catalyzed by a trace amount of acid. masterorganicchemistry.comjmchemsci.com

The reaction typically proceeds by mixing the aniline derivative with the carbonyl compound in a suitable solvent, such as ethanol (B145695) or toluene. jmchemsci.comdergipark.org.tr The mixture is often heated to reflux to drive the condensation to completion. jmchemsci.com The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and the disappearance of the carbonyl and amine peaks. medwinpublishers.com

Table 1: General Reaction for Schiff Base Formation

| Reactant A | Reactant B | Product Type | General Conditions |

|---|

While specific studies detailing the synthesis of Schiff bases from this compound are not extensively documented in the provided results, the methodology is well-established for structurally similar halogenated anilines. For instance, new azo-Schiff base ligands have been prepared from the condensation reaction between salicylaldehyde (B1680747) and various di-halogenated anilines. jmchemsci.comresearchgate.netjmchemsci.com

Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their versatility and functional group tolerance.

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl compound. harvard.edu Aryl chlorides, like the one in this compound, are known to be less reactive than bromides or iodides but can be effectively coupled using specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands. uwindsor.ca The reaction allows for the formation of a new C-C bond at the position of the chlorine atom.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene under palladium catalysis to create a substituted alkene. wikipedia.orgresearchgate.net The reaction typically involves a palladium(0) catalyst, a base, and a phosphine ligand. sioc-journal.cn The chloro-substituent of this compound can serve as the halide component, enabling the introduction of a vinyl group onto the aromatic ring.

Sonogashira Reaction : This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.comorganic-chemistry.org It is a highly efficient method for synthesizing substituted alkynes. numberanalytics.com this compound can be used as the aryl halide partner, leading to the formation of 2-alkynyl-4,5-difluoroanilines, which are valuable synthetic intermediates.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Boronic Acid / Ester | C(aryl)-C(aryl) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck | Alkene | C(aryl)-C(vinyl) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base |

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has broad utility for constructing aryl amines. wikipedia.org

In the context of this compound, it can participate in this reaction in two distinct ways:

As the Amine Component : The primary amine group of this compound can be coupled with a different aryl halide or triflate. This would result in a diarylamine containing the 2-chloro-4,5-difluorophenyl moiety.

As the Aryl Halide Component : The C-Cl bond of this compound can react with another primary or secondary amine. This is a powerful method for synthesizing more complex aniline derivatives, where a new amino group replaces the chlorine atom. This pathway often requires robust catalyst systems designed for the activation of less reactive aryl chlorides. libretexts.org

The reaction typically employs a palladium catalyst, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide. libretexts.orgresearchgate.net The development of various generations of ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides under milder conditions. wikipedia.org For example, acridones have been synthesized via Buchwald-Hartwig cross-coupling between substituted anilines (like 3,5-difluoroaniline) and triflate intermediates. nih.gov

Reactivity of Halogen Substituents

Selective Halogen Exchange Reactions

Halogen exchange (Halex) reactions, particularly the replacement of chlorine with fluorine, are industrially significant processes for synthesizing fluoroaromatics. a-star.edu.sg This type of nucleophilic aromatic substitution typically uses an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorinating agent, often in a polar aprotic solvent. a-star.edu.sggoogle.com

In this compound, the relative reactivity of the halogens towards nucleophilic substitution is crucial. Generally, in activated aromatic systems, the order of leaving group ability is F > Cl > Br > I. However, the specific position and electronic environment determine the outcome. A relevant process is the selective fluorination of 2,4-dichloro-5-fluorobenzonitrile (B139205) to yield 2-chloro-4,5-difluorobenzonitrile. google.com This transformation is achieved using an alkaline fluoride in a polar aprotic solvent at elevated temperatures, demonstrating that a chlorine atom can be selectively replaced in the presence of fluorine atoms on the same ring. google.com Another example shows that in the fluorination of 2,4,5-trichloronitrobenzene (B44141), the chlorine atoms at the activated 2- and 4-positions are replaced by fluorine, while the 5-chloro substituent remains. This selectivity is influenced by the electronic activation provided by other substituents on the ring.

Influence of Halogens on Aromatic Ring Reactivity

The presence of three halogen atoms—one chlorine and two fluorine—has a profound impact on the reactivity of the aromatic ring. cymitquimica.com

Electronic Effects : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to unsubstituted aniline. cymitquimica.com The electron-withdrawing nature of the halogens also increases the acidity of the N-H protons of the amine group compared to aniline.

Directing Effects : While deactivating, the amine group is a powerful ortho-, para-directing group for electrophilic substitution due to its ability to donate its lone pair of electrons via resonance (+R effect). The halogen atoms are also ortho-, para-directors but are deactivating. The ultimate regioselectivity of an electrophilic substitution reaction on this compound would be determined by the complex interplay of these competing electronic and steric effects.

Nucleophilic Aromatic Substitution : The strong electron-withdrawing character of the fluoro and chloro substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr). This enhanced reactivity allows for the displacement of one of the halogen atoms (typically fluorine, if activated) by a strong nucleophile, a reaction pathway that is generally not feasible for simple, unactivated aryl halides.

Comparative Reactivity Studies with Structurally Similar Anilines

The reactivity of anilines is fundamentally influenced by the electronic properties of substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and directs electrophilic substitution to the ortho and para positions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through the resonance effect (+R). However, halogens introduce a competing effect. They are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and decreases the basicity of the amino group. Halogens also possess a resonance effect (+R) due to their lone pairs, but for chlorine, bromine, and iodine, the inductive effect dominates. In the case of fluorine, the +R effect is more significant than for other halogens due to better orbital overlap between the fluorine 2p and carbon 2p orbitals, though the -I effect is the strongest of all halogens. masterorganicchemistry.comquora.com

Comparison with Other Fluoroanilines (e.g., 2,4-difluoroaniline (B146603), 3,5-difluoroaniline)

When comparing this compound with other fluoroanilines like 2,4-difluoroaniline and 3,5-difluoroaniline (B1215098), the key differences arise from the number, position, and type of halogen substituents.

Electronic Effects: this compound has three electron-withdrawing halogens, making its amino group significantly less basic than that of 2,4-difluoroaniline, which has two fluorine atoms, and 3,5-difluoroaniline, which also has two. The cumulative inductive effect of three halogens in this compound strongly reduces the electron density on the nitrogen atom.

| Compound | Predicted pKa (Conjugate Acid) | Number of Halogen Substituents |

|---|---|---|

| 2,4-Difluoroaniline | 3.26 alfa-chemical.com | 2 |

| 3,5-Difluoroaniline | 2.05 - 2.57 arizona.edu | 2 |

| This compound | N/A (Expected to be lower than difluoroanilines) | 3 |

The lower basicity of 3,5-difluoroaniline compared to 2,4-difluoroaniline can be attributed to the meta-positioning of the fluorine atoms, which exert their strong inductive effect without a counteracting para-resonance donation to the amino group's carbon. In this compound, the presence of an additional chlorine atom ortho to the amino group further decreases basicity due to both its inductive effect and steric hindrance.

Reactivity in Derivatization: The reduced nucleophilicity of these anilines affects their reactivity in common derivatization reactions. For instance, in the synthesis of quinazoline (B50416) derivatives, anilines with strong electron-withdrawing groups often exhibit lower reactivity or may even fail to produce the desired product under certain conditions. nih.gov In one study focused on synthesizing 2-amino-quinazolin-4(3H)-ones, 3,5-difluoroaniline showed high activity, resulting in a product with an IC50 of 0.24 μM for inhibiting SARS-CoV-2, whereas 2,4-difluoroaniline showed no inhibitory effect, which can be correlated to differences in how they participate in the reaction. nih.gov

In reactions like diazotization followed by Sandmeyer reactions, the rate and success depend on the amine's nucleophilicity. lkouniv.ac.inwikipedia.orglibretexts.org While electron-deficient anilines can undergo diazotization, the reaction conditions may need to be adjusted. acs.orgacs.org The multiple halogen substituents on this compound make it a weaker nucleophile than the difluoroaniline analogues, suggesting it would be less reactive in such transformations.

Comparison with Chloroanilines (e.g., 2-chloro-4-fluoroaniline)

Comparing this compound with 2-chloro-4-fluoroaniline (B1295073) allows for an assessment of the effect of an additional fluorine atom.

Electronic and Steric Effects: Both compounds feature a chlorine atom at the ortho position relative to the amino group. This ortho-chloro group imparts significant steric hindrance, which can impede the approach of reagents to the amino group and affect the planarity of the molecule, potentially reducing resonance effects. spcmc.ac.in

The primary difference between the two is the presence of the 5-fluoro substituent in this compound. This additional fluorine atom, positioned meta to the amino group, exerts a purely inductive electron-withdrawing effect, further reducing the electron density of the aromatic ring and the basicity of the amine. Therefore, this compound is expected to be less basic and less nucleophilic than 2-chloro-4-fluoroaniline.

| Compound | Predicted pKa (Conjugate Acid) | Substituents |

|---|---|---|

| 2-chloro-4-fluoroaniline | 2.71 Current time information in Bangalore, IN. | 2-Cl, 4-F |

| This compound | N/A (Expected to be lower than 2.71) | 2-Cl, 4-F, 5-F |

Reactivity in Derivatization: The decreased nucleophilicity of this compound suggests lower reactivity in reactions such as acylation and the synthesis of heterocyclic compounds compared to 2-chloro-4-fluoroaniline. For example, in the synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives, various substituted anilines were reacted with 2,4-dichloro-6,7-dimethoxy quinazoline. While specific data for the anilines is not provided, the yields generally depend on the electronic nature of the aniline used. derpharmachemica.com It is reasonable to infer that the more electron-deficient this compound would likely provide a lower yield or require more forcing conditions than 2-chloro-4-fluoroaniline in such a nucleophilic substitution reaction.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 4,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework and the influence of neighboring atoms.

The ¹H NMR spectrum of 2-Chloro-4,5-difluoroaniline provides information about the chemical environment of the protons on the aromatic ring and the amine group. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons of the aniline (B41778) moiety appear in the aromatic region. The broad singlet corresponding to the NH₂ protons is also a characteristic feature. The specific chemical shifts and coupling constants are influenced by the electronic effects of the chloro and fluoro substituents on the benzene (B151609) ring.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.88 | d | 8.7 |

| H-6 | 7.15 | d | 6.9 |

| NH₂ | 4.13 | s | - |

This data is illustrative and may vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 133.0 (d, J=3.0 Hz) |

| C-2 | 118.9 (d, J=18.0 Hz) |

| C-3 | 117.9 (d, J=6.0 Hz) |

| C-4 | 148.1 (dd, J=242.0, 12.0 Hz) |

| C-5 | 145.9 (dd, J=240.0, 13.0 Hz) |

| C-6 | 119.8 (d, J=3.0 Hz) |

This data is illustrative and may vary based on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. slideshare.net The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorine environments within a molecule. sigmaaldrich.comlcms.cz For this compound, the two fluorine atoms at positions 4 and 5 are in distinct chemical environments due to the influence of the adjacent chloro and amino groups, resulting in separate signals in the ¹⁹F NMR spectrum. The coupling between the fluorine atoms and with the neighboring protons provides further structural information.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities, for instance, between the amine protons and the aromatic carbons. libretexts.org

19F NMR Spectroscopy for Fluorine Environment Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. sigmaaldrich.com The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-F and C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹ and 600-800 cm⁻¹ respectively. Aromatic C-H and C=C stretching vibrations also appear at their characteristic frequencies.

Table 3: FT-IR Data for this compound

| Vibrational Mode | **Frequency (cm⁻¹) ** |

|---|---|

| N-H stretch (asymmetric) | ~3480 |

| N-H stretch (symmetric) | ~3390 |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600-1450 |

| C-F stretch | ~1250-1100 |

| C-Cl stretch | ~750-700 |

This data is illustrative and may vary based on typical frequency ranges for these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. In the analysis of this compound, the FT-Raman spectrum provides a detailed fingerprint of the molecule, allowing for the assignment of specific vibrational frequencies to corresponding molecular motions. nih.gov The spectrum is typically recorded over a range of 4000 to 50 cm⁻¹.

Theoretical calculations, often employing Density Functional Theory (DFT) at the B3LYP level with various basis sets (e.g., 6-311++G(d,p)), are used to predict the vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies are then scaled and compared with the experimental FT-Raman data to achieve a more accurate assignment of the fundamental vibrational modes. researchgate.net The Total Energy Distribution (TED) is a crucial tool in this process, helping to characterize the contribution of different internal coordinates to each normal mode. ahievran.edu.tr Studies on similar halogenated anilines, such as 4-fluoroaniline (B128567) and 2-chloro-4-methylaniline, demonstrate the utility of this combined experimental and theoretical approach for vibrational assignment. researchgate.net

Analysis of Characteristic Vibrational Modes of Halogenated Anilines

The vibrational spectrum of this compound is characterized by modes associated with the aniline moiety and the halogen substituents. Key vibrational modes for halogenated anilines include:

N-H Stretching: Primary aromatic amines typically show two N-H stretching bands in the region of 3400-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. msu.edu The frequencies of these modes can be influenced by the electronic effects of the halogen substituents. cdnsciencepub.com

C-N Stretching: The C-N stretching vibration for aromatic amines is generally observed in the 1200-1350 cm⁻¹ range. msu.edu

NH₂ Scissoring and Wagging: The NH₂ scissoring mode appears around 1600 ± 15 cm⁻¹, while the wagging mode is found at lower wavenumbers. msu.eduresearchgate.net

C-F Stretching: The C-F stretching vibration is typically strong and appears in the range of 1400-1000 cm⁻¹. For aryl fluorides specifically, this band is often located between 1250 cm⁻¹ and 1100 cm⁻¹. uhcl.edutanta.edu.eg

C-Cl Stretching: The C-Cl stretching frequency for aromatic chlorides is a strong band found in the 785-540 cm⁻¹ region. uhcl.eduorgchemboulder.com The position of this band is influenced by the mass of the chlorine atom. spectroscopyonline.com

The presence of multiple halogen substituents, as in this compound, can lead to complex vibrational coupling, making the precise assignment of each mode challenging without the aid of theoretical calculations. s-a-s.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₄ClF₂N), the exact mass can be calculated with high precision. The monoisotopic mass of this compound is 163.0000331 Da. nih.gov HRMS is crucial for confirming the molecular formula of newly synthesized compounds and for distinguishing between isomers that have the same nominal mass but different elemental compositions. researchgate.net

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂N | nih.gov |

| Exact Mass | 163.0000331 Da | nih.gov |

| Monoisotopic Mass | 163.0000331 Da | nih.gov |

This table is interactive. Click on the headers to sort the data.

Fragmentation Pathway Analysis in Electron Ionization Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For halogenated anilines, common fragmentation pathways include the loss of the halogen atom (X) or a hydrogen halide (HX). researchgate.net

The analysis of the fragmentation pattern of this compound would likely show initial loss of a chlorine atom, a fluorine atom, or molecules like HCN. The molecular ion peak ([M]⁺) would be observed, and its high intensity would indicate a relatively stable molecular ion. researchgate.net The fragmentation process can be complex, but it provides valuable information for structural elucidation. libretexts.orglibretexts.org

Table 2: Predicted Fragmentation Ions for this compound

| Ion | m/z (Nominal) | Possible Loss |

| [C₆H₄ClF₂N]⁺ | 163/165 | Molecular Ion |

| [C₆H₄F₂N]⁺ | 128 | Loss of Cl |

| [C₆H₄ClN]⁺ | 125/127 | Loss of F₂ |

| [C₅H₃F₂N]⁺ | 114 | Loss of CCl |

| [C₅H₃ClN]⁺ | 112/114 | Loss of CF₂ |

This table is interactive. Click on the headers to sort the data. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is widely used for the analysis of complex mixtures and for the quantification of trace-level impurities.

In the context of this compound, LC-MS can be employed for various applications, including:

Purity analysis: To determine the purity of a sample and identify any related impurities.

Metabolism studies: To identify metabolites of the compound in biological systems. For instance, studies on similar compounds like 2-chloro-4-nitroaniline (B86195) have used LC-MS to track degradation pathways. plos.orgnih.gov

Trace analysis: To detect and quantify low levels of the compound in environmental or biological samples. hpst.cz

A typical LC-MS method would involve separating the analyte on a suitable column (e.g., a C18 column) and detecting it with a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. chrom-china.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* and n → π* transitions of the benzene ring and the amino group.

The substitution pattern on the aniline ring, including the presence of halogen atoms, influences the position and intensity of these absorption bands. Studies on similar molecules like 2,5-difluoroaniline (B146615) have shown that the electronic transitions can be analyzed with the support of theoretical calculations. researchgate.net The solvent used can also affect the spectrum due to solute-solvent interactions.

Electronic Transitions and Absorbance Maxima

The electronic absorption spectrum of an aromatic compound like this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. For substituted anilines, the key transitions typically involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The primary electronic transitions expected for this compound are:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands. They originate from the excitation of electrons in the π-system of the benzene ring. The presence of substituents (chloro, fluoro, and amino groups) on the benzene ring influences the energy levels of the π orbitals, which in turn affects the wavelength of maximum absorbance (λmax). Conjugation and the electronic nature of the substituents (electron-donating or electron-withdrawing) are key factors.

n → π* transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The specific λmax values for this compound would need to be determined experimentally. In a typical UV-Vis spectrum, one would expect to observe one or more strong absorption bands corresponding to these transitions, likely in the 200-400 nm range. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can provide predicted values for the electronic transitions and their corresponding oscillator strengths. researchgate.netresearchgate.net

Table 1: Expected Electronic Transitions for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π (Benzene Ring) → π* (Benzene Ring) | Shorter Wavelength (Higher Energy) | High |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent. combi-blocks.com This effect is a result of differential solvation of the ground and excited electronic states of the molecule.

For a molecule like this compound, the polarity of the solvent can interact with the dipole moment of the molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) may be observed with increasing solvent polarity.

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol) would be necessary to characterize its solvatochromic behavior. unit.no The results would provide insight into the change in the dipole moment of the molecule upon electronic excitation.

Table 2: Illustrative Data for Solvatochromic Effects (Note: This table is a hypothetical representation and not based on experimental data for this compound)

| Solvent | Polarity Index | Hypothetical λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 280 |

| Toluene | 2.4 | 285 |

| Dichloromethane | 3.1 | 290 |

| Acetone | 5.1 | 295 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a successful crystal structure determination would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: The arrangement of molecules in the unit cell, governed by intermolecular interactions.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonding (N-H···F or N-H···N), halogen bonding (C-Cl···N or C-F···N), and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the physical properties of the solid material.

While crystal structures for many substituted anilines and related halogenated compounds have been reported and analyzed, a specific structure for this compound is not currently available in open crystallographic databases. vulcanchem.comresearchgate.netdcu.iedergipark.org.trresearchgate.net Such a study would be invaluable for understanding the supramolecular chemistry of this compound.

Table 3: Required Crystallographic Data from X-ray Diffraction (Note: This is a list of parameters that would be obtained from an X-ray diffraction experiment)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of any hydrogen bonds present. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of halogenated anilines.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

The optimization of the molecular geometry of 2-Chloro-4,5-difluoroaniline and related compounds is a fundamental step in computational analysis. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can determine the most stable conformation of the molecule. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths and bond angles. For instance, in similar difluoroaniline molecules, the C-N bond length has been calculated to be around 1.386 Å. researchgate.net The substitution of atoms on the benzene (B151609) ring affects these parameters due to factors like electron-withdrawing or donating effects, hybridization, and atomic size. nih.gov For example, the C-Cl bond length is inherently greater than the C-F bond length due to the larger size of the chlorine atom compared to fluorine. nih.gov

Table 1: Selected Optimized Geometric Parameters for Halogenated Anilines

| Parameter | Bond/Angle | Typical Calculated Value (Å/°) | Reference |

|---|---|---|---|

| Bond Length | C-N | 1.386 | researchgate.net |

| Bond Length | C-Cl | 1.75 | nih.gov |

| Bond Length | C-F | 1.36 | nih.gov |

Note: The values are for similar halogenated aniline (B41778) structures and provide an expected range for this compound. The exact values for the title compound require specific calculations.

Basis Set Selection and Computational Method Validation

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. stackexchange.com For halogenated aromatic compounds, basis sets like 6-311++G(d,p) are commonly used as they provide a good balance between computational cost and accuracy. researchgate.netresearchgate.net This basis set includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecule. stackexchange.com

Validation of the computational method is often achieved by comparing the calculated results, such as vibrational frequencies, with experimental data obtained from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net A good agreement between theoretical and experimental data confirms the suitability of the chosen computational approach. researchgate.net The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules. researchgate.netresearchgate.net

Calculation of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These orbital energies are calculated using methods like time-dependent DFT (TD-DFT). researchgate.net For similar fluoroaniline (B8554772) isomers, HOMO-LUMO energy gaps have been calculated to be around 3.8-3.9 eV using DFT. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. researchgate.net

Table 2: Calculated Electronic Properties for Fluoroaniline Isomers

| Property | Molecule | Calculated Value (DFT) | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 5-nitro-2-fluoroaniline | 3.874 eV | researchgate.net |

| HOMO-LUMO Gap | 2-nitro-5-fluoroaniline | 3.979 eV | researchgate.net |

| Dipole Moment | 5-nitro-2-fluoroaniline | 4.5318 D | researchgate.net |

| Dipole Moment | 2-nitro-5-fluoroaniline | 3.6551 D | researchgate.net |

Note: These values for related isomers provide insight into the expected electronic properties of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Vibrational frequencies for IR and Raman spectra are also calculated using DFT methods. researchgate.netresearchgate.net These theoretical spectra are often compared with experimental spectra for validation. researchgate.net The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the computational method. researchgate.net These theoretical predictions aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules.

Conformational Analysis and Tautomerism Studies